Linker Architecture Differentiation: Branched Propanamide vs. Linear Acetamide Scaffold in Benzotriazinone GPR139 Agonists
The target compound features a propanamide linker with a methyl substituent at the α-carbon (i.e., 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide), whereas the majority of potent benzotriazinone-based GPR139 agonists disclosed in US9556130B2 and US10561662B2—including the clinical candidate TAK-041—employ an unbranched acetamide linker [1]. Patent SAR data demonstrate that introduction of a methyl branch at the α-carbon of the acetamide linker (converting glycine-derived to alanine-derived scaffolds) systematically alters GPR139 binding: for example, (S)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-p-tolylethyl)acetamide (Example 5) displays Ki = 467 nM in a competitive binding assay at human GPR139, whereas the direct des-methyl comparator with an unsubstituted acetamide linker showed significantly weaker displacement [2]. The target compound extends this branched architecture into propanamide space, a motif not represented among the patent-exemplified agonists, suggesting a distinct SAR trajectory that may yield unique selectivity or binding kinetics profiles [1].
| Evidence Dimension | Linker architecture and stereochemical configuration |
|---|---|
| Target Compound Data | Propanamide linker with α-methyl branch; racemic mixture; N-(2-(thiophen-2-yl)ethyl) terminal group |
| Comparator Or Baseline | TAK-041 (acetamide linker, (S)-configuration, 4-(trifluoromethoxy)phenyl terminal); Example 5 (acetamide linker, (S)-configuration, p-tolyl terminal, Ki = 467 nM) |
| Quantified Difference | Linker length extended by one methylene unit relative to acetamide series; incorporation of thiophene vs. phenyl terminal; stereochemistry unspecified (racemic) |
| Conditions | Structural comparison based on patent chemical structures; GPR139 competitive binding data from US9556130B2/10561662B2 (CHO-TRex membranes, pH 7.4, 2 °C) |
Why This Matters
The distinct linker topology and heteroaryl terminal group place this compound outside the characterized SAR space of clinical-stage GPR139 agonists, making it a valuable probe for exploring linker-dependent pharmacology that cannot be accessed with existing acetamide-based analogs.
- [1] Takeda Pharmaceutical Company Limited. 4-Oxo-3,4-dihydro-1,2,3-benzotriazine modulators of GPR139. US Patent 9,556,130 B2, issued January 31, 2017. View Source
- [2] BindingDB Entry BDBM263370. (S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-p-tolylethyl)acetamide; Ki = 467 nM for human GPR139. Data sourced from US Patent 9,556,130. View Source
